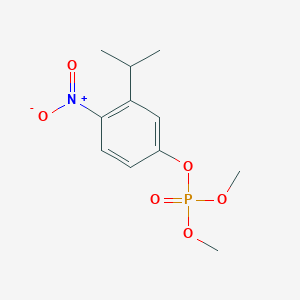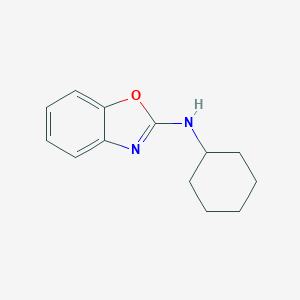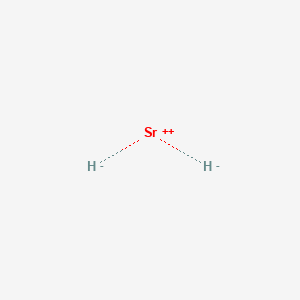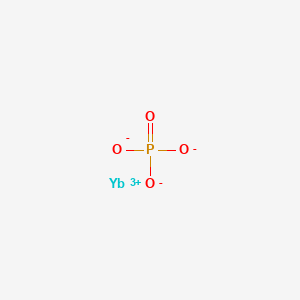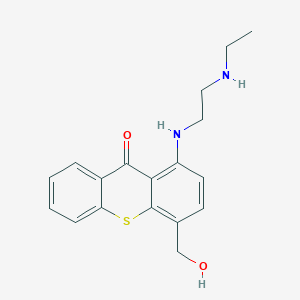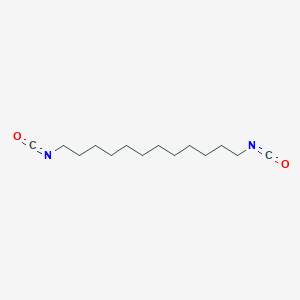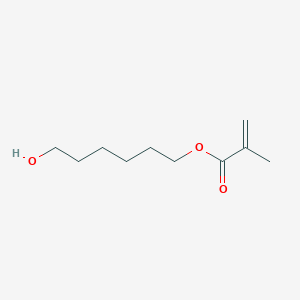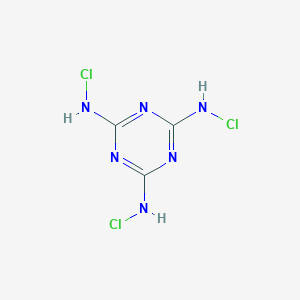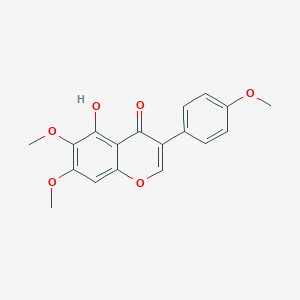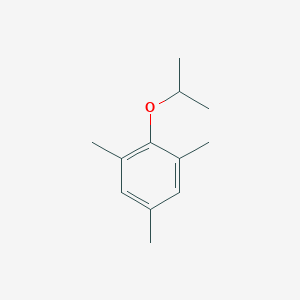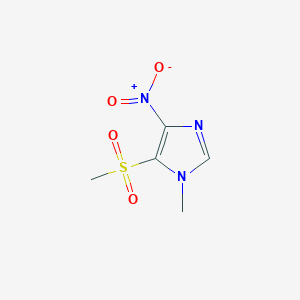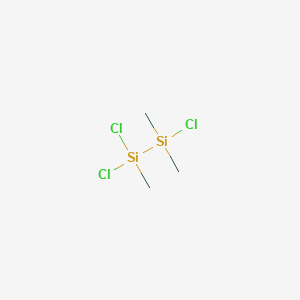
1,1,2-Trichloro-1,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloro-1,2,2-trimethyldisilane is a chemical compound that belongs to the organosilicon family. It is commonly used in the field of organic synthesis due to its unique properties. This compound is widely used in various scientific research applications, including the synthesis of new compounds, the development of new materials, and the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloro-1,2,2-trimethyldisilane is not fully understood. It is believed that this compound reacts with various functional groups in organic compounds to introduce silicon into the molecule. This reaction can lead to changes in the physical and chemical properties of the compound, making it useful in the development of new materials.
Efectos Bioquímicos Y Fisiológicos
1,1,2-Trichloro-1,2,2-trimethyldisilane has been shown to have a variety of biochemical and physiological effects. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1,2-Trichloro-1,2,2-trimethyldisilane in lab experiments include its high reactivity, volatility, and ability to introduce silicon into organic compounds. However, this compound can be hazardous to handle and requires careful handling to prevent accidents.
Direcciones Futuras
There are many future directions for the use of 1,1,2-Trichloro-1,2,2-trimethyldisilane in scientific research. One potential direction is the development of new materials such as ceramics, coatings, and adhesives. Additionally, this compound could be used in the development of new antibiotics and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of 1,1,2-Trichloro-1,2,2-trimethyldisilane and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane is carried out by reacting chlorotrimethylsilane with silicon tetrachloride in the presence of a catalyst. This reaction is typically carried out at low temperatures and under anhydrous conditions to prevent the formation of unwanted byproducts. The resulting compound is a colorless liquid that is highly reactive and volatile.
Aplicaciones Científicas De Investigación
1,1,2-Trichloro-1,2,2-trimethyldisilane is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce silicon into organic compounds. This compound is also used in the development of new materials such as ceramics, coatings, and adhesives. Additionally, 1,1,2-Trichloro-1,2,2-trimethyldisilane is used in the study of biochemical and physiological effects, particularly in the field of pharmacology.
Propiedades
Número CAS |
12192-40-4 |
|---|---|
Nombre del producto |
1,1,2-Trichloro-1,2,2-trimethyldisilane |
Fórmula molecular |
C3H9Cl3Si2 |
Peso molecular |
207.63 g/mol |
Nombre IUPAC |
dichloro-[chloro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
Clave InChI |
KTPJDYNQZVAFBU-UHFFFAOYSA-N |
SMILES |
C[Si](C)([Si](C)(Cl)Cl)Cl |
SMILES canónico |
C[Si](C)([Si](C)(Cl)Cl)Cl |
Otros números CAS |
13528-88-6 |
Descripción física |
Liquid |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



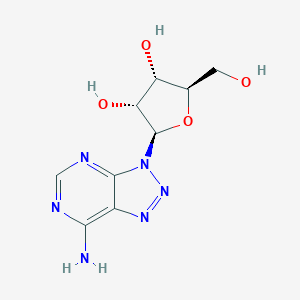
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
